

Application Notes & Protocols: Immobilizing Iron Porphyrin on Solid Supports

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Compound Focus: 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

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Introduction

Immobilizing molecular iron porphyrin catalysts onto solid supports is a key strategy to create robust, reusable, and efficient heterogeneous systems for catalytic applications such as carbon dioxide reduction and oxidation reactions. Heterogenization facilitates catalyst recovery, stability, and integration into flow reactors or electrochemical devices. This document outlines two proven methodologies based on recent research.

Method 1: Heterogenization on Carbon Nanotubes (CNTs) for Electrocatalysis

This protocol is adapted from a 2025 study on an iron porphyrin catalyst used for CO₂ reduction in the presence of oxygen [1].

Materials

- **Catalyst:** μ -oxo-diiron(III) porphyrin dimer flanked by viologen units, denoted as (FeDVPP)₂O [1].
- **Support:** Multi-walled carbon nanotubes (CNTs).
- **Substrate:** Carbon paper electrode.

- **Solvent:** Dimethylformamide (DMF).
- **Dispersion Agent:** Aqueous solution of Nafion (e.g., 5 wt%).

Experimental Protocol

- **Ink Preparation:** Prepare a homogeneous ink by dispersing the (FeDVPP)₂O complex and carbon nanotubes in DMF. The study used a mass ratio of 1:2 for catalyst to CNT (e.g., 1 mg of catalyst and 2 mg of CNTs) [1].
- **Sonication:** Sonicate the mixture for at least 30 minutes to achieve a uniform dispersion.
- **Electrode Preparation:** Deposit the ink onto a carbon paper electrode. Control the loading to achieve a catalyst surface concentration of approximately 50 nmol·cm⁻² [1].
- **Drying:** Allow the electrode to dry under ambient conditions or under an infrared lamp to evaporate the solvent.
- **Nafion Coating (Optional):** To enhance adhesion and stability, especially in aqueous electrolytes, coat the modified electrode with a thin layer of Nafion by depositing a drop of Nafion solution (e.g., 5 µL of 5 wt% solution) onto the surface and drying.

Key Application: Aerobic CO₂ Reduction

This heterogenized catalyst is designed to maintain activity in environments containing oxygen. In electrochemical tests, the (FeDVPP)₂O/CNT system sustained the reduction of CO₂ to CO with a faradaic efficiency (FE) of 62% in the presence of 5% O₂, significantly outperforming an unmodified iron porphyrin (FE of 18%) [1]. The viologen units competitively reduce O₂, protecting the iron porphyrin active site.

Method 2: Synthesis of a Conjugated Micro/Mesoporous Polymer (CMP)

This protocol is based on a 2018 report for creating a fluorinated iron-porphyrin polymer network for heterogeneous oxidation catalysis [2].

Materials

- **Monomer:** Fluorinated iron-porphyrin building block.

- **Coupling Reagent:** Palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide (CuI) as a co-catalyst.
- **Solvents:** Mixture of toluene and diisopropylamine, distilled and degassed.
- **Cross-linker:** 1,3,5-Triethynylbenzene.

Experimental Protocol

- **Reaction Setup:** Charge a Schlenk flask with the fluorinated iron-porphyrin monomer and the 1,3,5-triethynylbenzene cross-linker in a stoichiometric ratio.
- **Add Catalysts:** Add the palladium catalyst and copper iodide to the flask.
- **Add Solvents:** Introduce a mixture of toluene and diisopropylamine as the solvent system.
- **Polymerization:** Carry out the Sonogashira-Hagihara cross-coupling polymerization by stirring the reaction mixture at 80-90 °C for 48-72 hours under an inert atmosphere (e.g., argon or nitrogen) [2].
- **Product Isolation:** After cooling, collect the resulting solid polymer by filtration.
- **Purification:** Wash the polymer thoroughly with solvents like toluene, tetrahydrofuran (THF), and methanol to remove any unreacted monomers or catalyst residues.
- **Drying:** Dry the purified polymer under vacuum at an elevated temperature (e.g., 100 °C) for several hours to remove all solvent molecules from the pores.

Material Characteristics and Performance

The resulting fluorinated conjugated micro/mesoporous polymer (FCMP-1) exhibited a BET-specific surface area of **440 m²·g⁻¹** with pore sizes distributed at 0.81 nm (micropores) and 2.9–3.4 nm (mesopores) [2]. When used as a catalyst for the oxidation of substituted toluene to benzoic acid using O₂, it achieved yields between **77% and 88%**. It also showed high performance in Baeyer-Villiger oxidation, producing ε-caprolactone with yields from 85% to 98% and >99% selectivity [2]. The fluorinated substituents help stabilize the porphyrin structure against degradation.

Data Summary Table

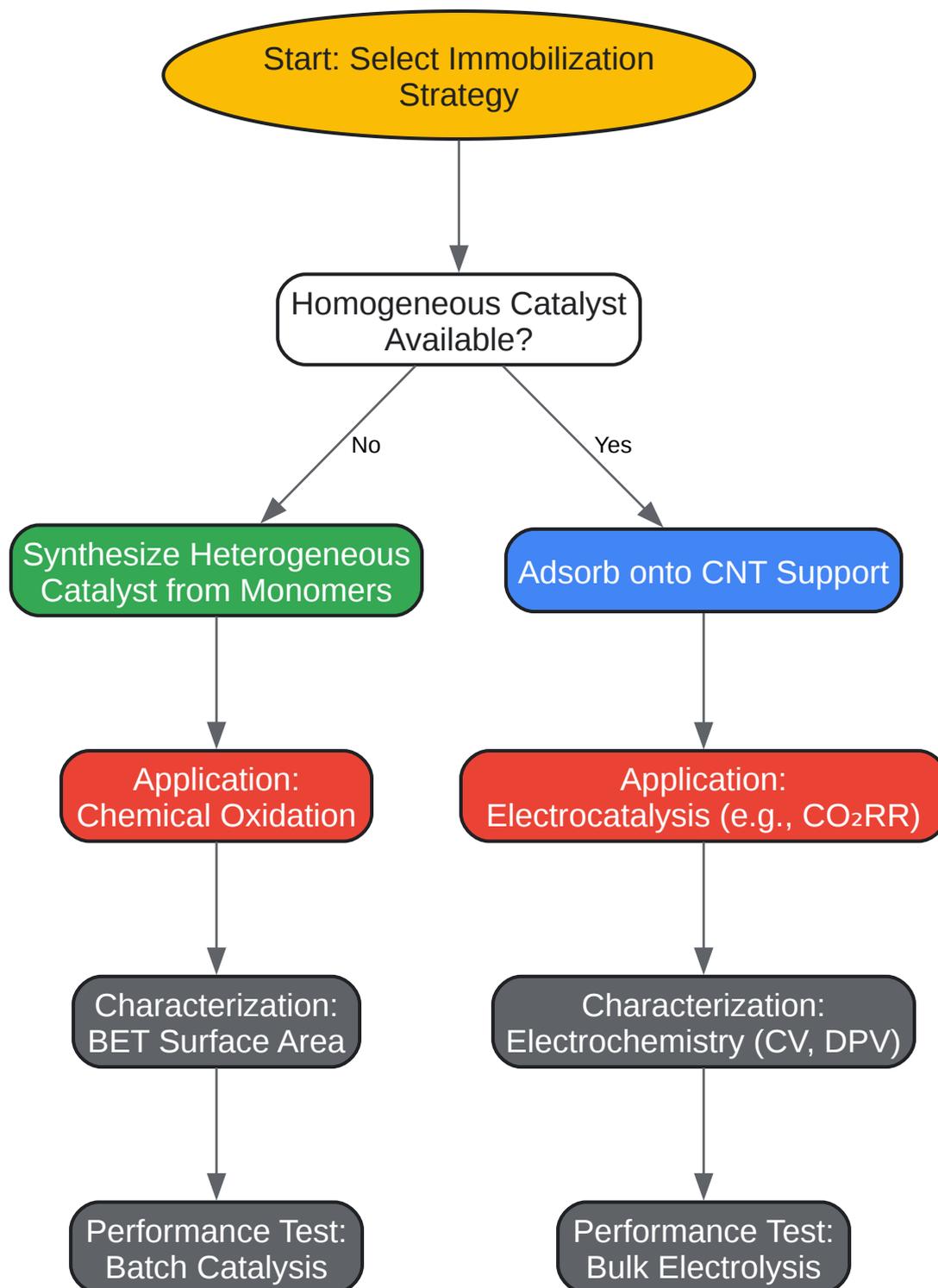
The table below summarizes key quantitative data from the two immobilization methods.

Parameter	Method 1: CNT Support [1]	Method 2: CMP Support [2]
Support Material	Carbon Nanotubes (CNTs) on Carbon Paper	Conjugated Micro/Mesoporous Polymer (FCMP-1)
Immobilization Technique	Physical Adsorption & Nafion Binding	Sonogashira-Hagihara Covalent Cross-linking
Catalyst Loading	~50 nmol·cm ⁻² (on electrode)	N/A (integrated into polymer backbone)
Surface Area	N/S	440 m ² ·g ⁻¹
Pore Size	N/S	0.81 nm & 2.9-3.4 nm
Key Application	CO ₂ to CO Electroreduction	Oxidation of Toluene to Benzoic Acid
Reported Efficiency	62% Faradaic Efficiency (with 5% O ₂)	77-88% Yield
Key Advantage	Tolerance to O ₂ in feedstock	High stability and recyclability

N/S: Not Specified in the provided search results.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for selecting an appropriate immobilization technique.

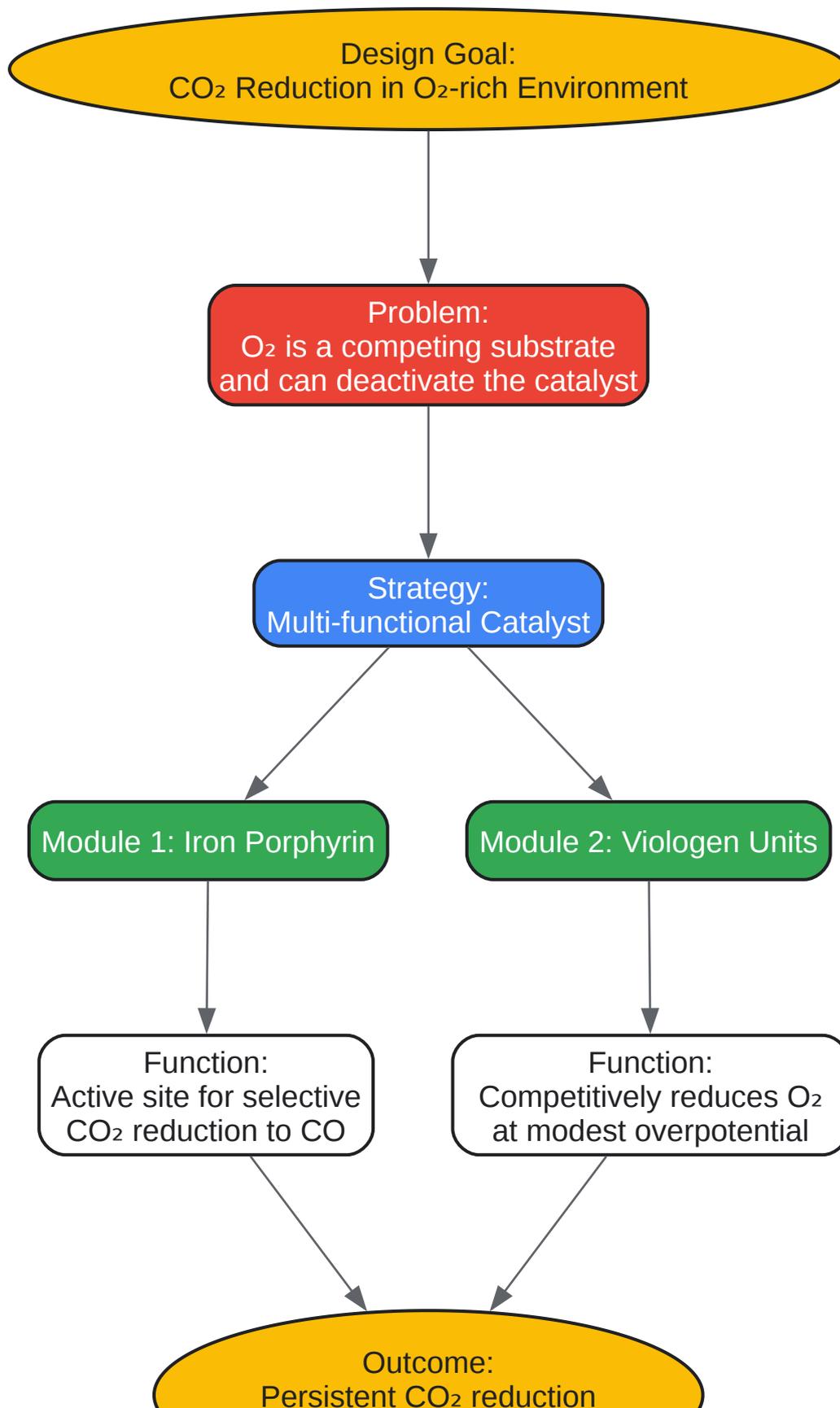


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Diagram 1: Workflow for Iron Porphyrin Immobilization Strategy Selection.

Catalyst Design Logic

The molecular design of the iron porphyrin catalyst in Method 1 incorporates specific functional units to achieve a targeted function. The following diagram deconstructs this design logic.



even with 5% O₂ present

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Diagram 2: Logic of a Multi-functional Catalyst for Aerobic CO₂ Reduction [1].

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References

1. Iron porphyrin flanked by viologen redox units for persistent ... [pubs.rsc.org]
2. Micro/mesoporous conjugated fluorinated iron - porphyrin polymer... [link.springer.com]

To cite this document: Smolecule. [Application Notes & Protocols: Immobilizing Iron Porphyrin on Solid Supports]. Smolecule, [2026]. [Online PDF]. Available at:

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